molecular formula C10H17ClO2S B2483823 Spiro[4.5]decane-3-sulfonyl chloride CAS No. 2503202-82-0

Spiro[4.5]decane-3-sulfonyl chloride

Cat. No.: B2483823
CAS No.: 2503202-82-0
M. Wt: 236.75
InChI Key: BVHMHBKXEADAKU-UHFFFAOYSA-N
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Description

Spiro[45]decane-3-sulfonyl chloride is a chemical compound characterized by a spirocyclic structure, where two rings share a single common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4One common method involves the use of cyclohexadienes as starting materials, which undergo a series of reactions including bridgehead substitution and oxidative cleavage to form the spiro[4.5]decane structure . The sulfonyl chloride group is then introduced through chlorosulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production of spiro[4.5]decane-3-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex spiro compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further utilized in different chemical and industrial applications.

Scientific Research Applications

Spiro[4.5]decane-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[4.5]decane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The spirocyclic structure provides a rigid framework that influences the compound’s reactivity and interaction with other molecules .

Properties

IUPAC Name

spiro[4.5]decane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO2S/c11-14(12,13)9-4-7-10(8-9)5-2-1-3-6-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHMHBKXEADAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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